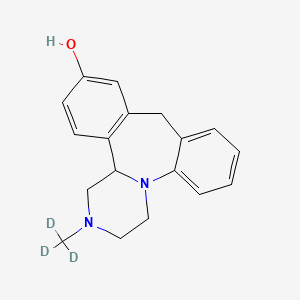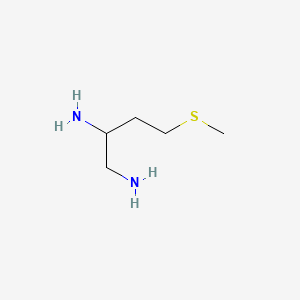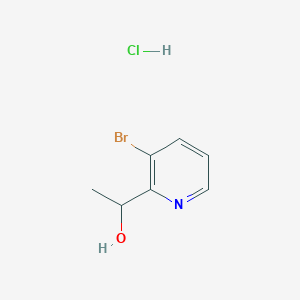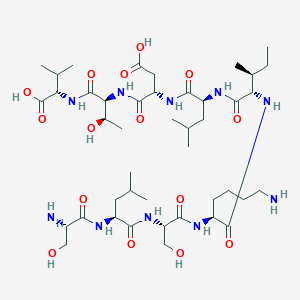
10-Methyl-2-(pyridin-2-ylethynyl)acridin-9(10H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Methyl-2-(pyridin-2-ylethynyl)acridin-9(10H)-one is a synthetic organic compound that belongs to the class of acridines. Acridines are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, features a unique structure with a pyridin-2-ylethynyl group attached to the acridine core, which may impart specific chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-Methyl-2-(pyridin-2-ylethynyl)acridin-9(10H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Acridine Core: Starting from aniline derivatives, the acridine core can be synthesized through cyclization reactions.
Introduction of the Pyridin-2-ylethynyl Group: This step may involve Sonogashira coupling, where a pyridin-2-yl halide reacts with an ethynyl derivative in the presence of a palladium catalyst.
Methylation: The final step could involve the methylation of the acridine nitrogen to obtain the desired compound.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis procedures, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
10-Methyl-2-(pyridin-2-ylethynyl)acridin-9(10H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form quinone derivatives.
Reduction: Reduction reactions could lead to the formation of dihydroacridine derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the acridine or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield acridone derivatives, while reduction could produce dihydroacridines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: May serve as a fluorescent probe or a DNA intercalator.
Industry: Could be used in the development of dyes, pigments, or other functional materials.
Wirkmechanismus
The mechanism of action of 10-Methyl-2-(pyridin-2-ylethynyl)acridin-9(10H)-one would depend on its specific application. For instance:
DNA Intercalation: The compound may insert itself between DNA base pairs, disrupting replication and transcription processes.
Enzyme Inhibition: It could inhibit specific enzymes by binding to their active sites or allosteric sites.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a fluorescent dye.
9-Aminoacridine: Another acridine derivative with applications in microbiology and biochemistry.
2-(Pyridin-2-ylethynyl)aniline: A compound with a similar pyridin-2-ylethynyl group but different core structure.
Uniqueness
10-Methyl-2-(pyridin-2-ylethynyl)acridin-9(10H)-one is unique due to its specific combination of the acridine core and the pyridin-2-ylethynyl group, which may impart distinct chemical and biological properties not found in other similar compounds.
Eigenschaften
Molekularformel |
C21H14N2O |
|---|---|
Molekulargewicht |
310.3 g/mol |
IUPAC-Name |
10-methyl-2-(2-pyridin-2-ylethynyl)acridin-9-one |
InChI |
InChI=1S/C21H14N2O/c1-23-19-8-3-2-7-17(19)21(24)18-14-15(10-12-20(18)23)9-11-16-6-4-5-13-22-16/h2-8,10,12-14H,1H3 |
InChI-Schlüssel |
LQLFCACHZLXHIB-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C=C(C=C2)C#CC3=CC=CC=N3)C(=O)C4=CC=CC=C41 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1S,8S)-10-hydroxy-12,12-dimethyl-6-methylidene-9,16-dioxo-14-oxapentacyclo[11.2.2.15,8.01,11.02,8]octadecan-7-yl] acetate](/img/structure/B12431674.png)




![disodium;6-hydroxy-5-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B12431697.png)


![2-(hydroxymethyl)-6-[[(1S,9R,14R)-14-hydroxy-5,5,9,14-tetramethyl-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]oxane-3,4,5-triol](/img/structure/B12431714.png)
![(2R)-2-acetamido-3-[[2-amino-9-[(4-chlorophenyl)methyl]-6-oxo-1H-purin-8-yl]sulfanyl]-N-[2-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide](/img/structure/B12431720.png)
![{5-[2-Amino-5-(2,2-dimethylpropionyl)thiazol-4-yl]-furan-2-yl}phosphonic acid](/img/structure/B12431728.png)



